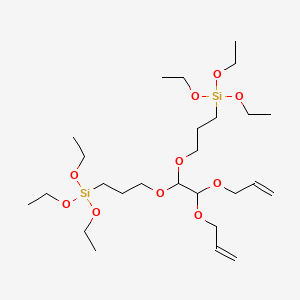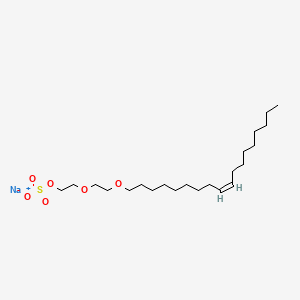
1-(1-(Heptyloxy)ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Heptyloxy)ethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The structure of this compound consists of an indole core with a heptyloxyethyl substituent at the nitrogen atom.
Méthodes De Préparation
The synthesis of 1-(1-(Heptyloxy)ethyl)-1H-indole typically involves the alkylation of indole with 1-bromoheptane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1-(Heptyloxy)ethyl)-1H-indole undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the indole ring
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Mild to strong reducing conditions
Products: Reduced derivatives of the indole ring
-
Substitution
Reagents: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃H⁺)
Conditions: Varies depending on the electrophile
Products: Substituted indole derivatives
Applications De Recherche Scientifique
1-(1-(Heptyloxy)ethyl)-1H-indole has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
-
Biology
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
- Investigated for its potential role in modulating biological pathways.
-
Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug discovery and development as a lead compound for designing new pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(1-(Heptyloxy)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1-(Heptyloxy)ethyl)-1H-indole can be compared with other indole derivatives such as:
-
1-Methylindole
- Similar structure but with a methyl group instead of a heptyloxyethyl group.
- Different physical and chemical properties due to the shorter alkyl chain.
-
1-(1-(Methoxy)ethyl)-1H-indole
- Similar structure but with a methoxyethyl group instead of a heptyloxyethyl group.
- Different reactivity and biological activity due to the presence of the methoxy group.
-
1-(1-(Butyloxy)ethyl)-1H-indole
- Similar structure but with a butyloxyethyl group instead of a heptyloxyethyl group.
- Different solubility and interaction with biological targets due to the shorter alkyl chain.
The uniqueness of this compound lies in its specific substituent, which imparts distinct physical, chemical, and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
41969-49-7 |
|---|---|
Formule moléculaire |
C17H25NO |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
1-(1-heptoxyethyl)indole |
InChI |
InChI=1S/C17H25NO/c1-3-4-5-6-9-14-19-15(2)18-13-12-16-10-7-8-11-17(16)18/h7-8,10-13,15H,3-6,9,14H2,1-2H3 |
Clé InChI |
XJIFFXMDXQSXMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(C)N1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)






